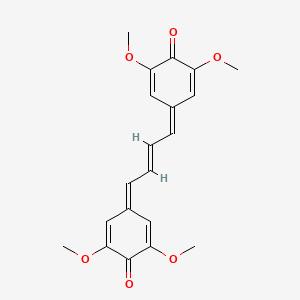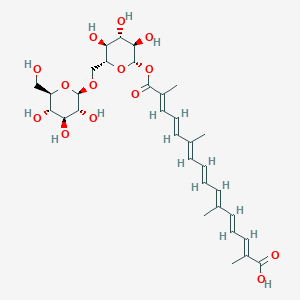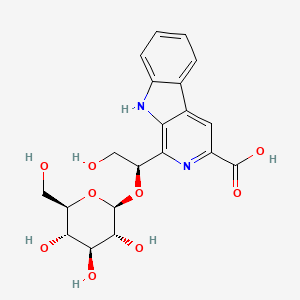
Glucodichotomine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucodichotomine B is a harmala alkaloid. It has a role as a metabolite.
Scientific Research Applications
1. Antiallergic Activities
Glucodichotomine B, a beta-carboline-type alkaloidal glycoside, was identified in the roots of Stellaria dichotoma L. var. lanceolata. It was isolated alongside other glycosides and showed potential antiallergic activities. Dichotomoside D, one of the isolated glycosides, notably inhibited the release of beta-hexosaminidase, tumor necrosis factor-alpha, and interleukin-4 in RBL-2H3 cells, suggesting effectiveness against late-phase reactions in type I allergy (Morikawa et al., 2004).
2. Genetic Variation Impact on Cellular Response to Treatment
Research involving glucocorticoids, which are structurally similar to glucodichotomine B, indicates that genetic variation affects cellular responses to treatment. This highlights the potential of glucodichotomine B to exhibit different effects based on genetic backgrounds, an area that could be explored further in future studies (Maranville et al., 2011).
3. Cancer Metabolism and Therapeutic Applications
While the direct link of glucodichotomine B to cancer therapy is not established, the resurgence of interest in cancer metabolism, including nutrients like glutamine, opens avenues for research into various compounds, including glucodichotomine B, for potential applications in cancer treatment (Altman et al., 2016).
properties
Product Name |
Glucodichotomine B |
|---|---|
Molecular Formula |
C20H22N2O9 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[(1R)-2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C20H22N2O9/c23-6-12(30-20-18(27)17(26)16(25)13(7-24)31-20)15-14-9(5-11(22-15)19(28)29)8-3-1-2-4-10(8)21-14/h1-5,12-13,16-18,20-21,23-27H,6-7H2,(H,28,29)/t12-,13+,16+,17-,18+,20+/m0/s1 |
InChI Key |
WQKKQBMRVKDLBP-GOPHKZMVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



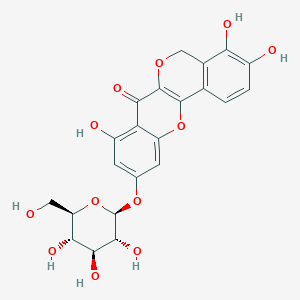
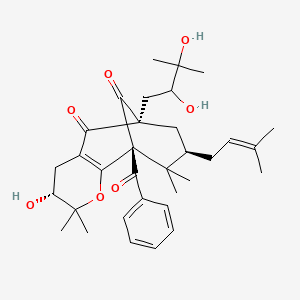
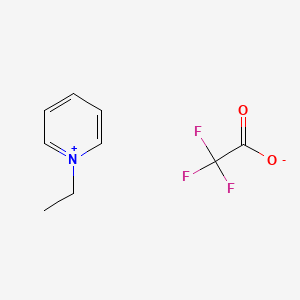

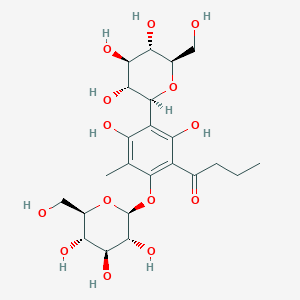


![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)
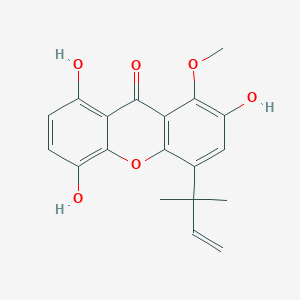
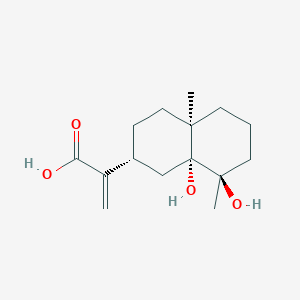

![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
